molecular formula C10H17NO2 B2870873 N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamide CAS No. 1694192-51-2

N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamide

Cat. No.: B2870873
CAS No.: 1694192-51-2
M. Wt: 183.251
InChI Key: MZSAEAZHYZHFQN-UHFFFAOYSA-N
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Description

N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamide is an organic compound with the molecular formula C10H17NO2 This compound features a cyclobutyl ring substituted with a methoxy group and two methyl groups, along with a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving appropriate precursors.

    Introduction of Substituents: The methoxy and methyl groups are introduced via substitution reactions using suitable reagents.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-(3-Hydroxy-2,2-dimethylcyclobutyl)prop-2-enamide.

    Reduction: Formation of N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets. The methoxy group and the prop-2-enamide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamine
  • N-(3-Hydroxy-2,2-dimethylcyclobutyl)prop-2-enamide
  • N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enylamine

Uniqueness

N-(3-Methoxy-2,2-dimethylcyclobutyl)prop-2-enamide is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the prop-2-enamide moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-methoxy-2,2-dimethylcyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-9(12)11-7-6-8(13-4)10(7,2)3/h5,7-8H,1,6H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSAEAZHYZHFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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